8-Pentanoylneosolaniol
Overview
Description
Molecular Structure Analysis
The molecular formula of 8-Pentanoylneosolaniol is C24H34O9 . The compound is structurally characterized by the presence of an epoxide ring and a benzopyran derivative .Physical And Chemical Properties Analysis
The molecular weight of 8-Pentanoylneosolaniol is 466.5 g/mol . It has one hydrogen bond donor and nine hydrogen bond acceptors .Scientific Research Applications
Combustion and Emission Reduction in Diesel Engines : Pentanol, a related compound, significantly reduces NOx and soot emissions in direct injection diesel engines. This suggests smoother heat release and lower peak pressure-rise rates compared to diesel fuel (Li, Wang, Wang, & Liu, 2015).
Synthesis and Biological Activity in Medical Research : 8-hydroxyquinolines, another related compound, have shown potential in developing effective and low-toxic drugs against various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Malaria Treatment Insights : 8-aminoquinoline therapy offers significant insights for improving practice and discovering new drugs that are safe for G6PD-deficient patients (Baird, 2019).
Identification in Agricultural Products : Two new trichothecenes, including 8-n-pentanoylneosolaniol, were identified in corn grits cultured with Fusarium sporotrichioides. This highlights its potential impact on food safety and agricultural research (Bekele et al., 1991).
Antibacterial Properties : Novel 8-hydroxyquinoline derivatives have demonstrated superior antibacterial activity compared to standard antibiotics like Penicillin G, suggesting their potential as alternative chemical antimicrobial agents (Rbaa et al., 2019).
properties
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O9/c1-6-7-8-18(27)32-16-10-23(11-29-14(3)25)17(9-13(16)2)33-21-19(28)20(31-15(4)26)22(23,5)24(21)12-30-24/h9,16-17,19-21,28H,6-8,10-12H2,1-5H3/t16-,17+,19+,20+,21+,22+,23+,24?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHICULSTMOREA-GOLADLMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2(C34CO4)C)OC(=O)C)O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921944 | |
Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Pentanoylneosolaniol | |
CAS RN |
116163-74-7 | |
Record name | 8-Pentanoylneosolaniol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116163747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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